

Foreword: Unveiling the Potential of a Versatile Building Block

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Compound of Interest

Compound Name: (2-Methylcyclohexyl)hydrazine

CAS No.: 45659-67-4

Cat. No.: B1627651

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In the landscape of synthetic chemistry and drug discovery, the utility of a molecule is often dictated by the reactivity of its functional groups and the physicochemical properties conferred by its structural backbone. **(2-Methylcyclohexyl)hydrazine** is a chiral, substituted hydrazine that, while not extensively documented in dedicated literature, stands as a molecule of significant latent potential. Its structure marries the nucleophilic and reductive character of the hydrazine moiety with the lipophilic, sterically defined cyclohexane framework. The presence of a methyl group introduces an additional layer of stereochemical complexity and modulates the molecule's physical properties.

This guide moves beyond a simple recitation of facts. It serves as a forward-looking technical exploration, grounded in the established principles of hydrazine chemistry, to illuminate the potential applications of **(2-Methylcyclohexyl)hydrazine** for researchers, medicinal chemists, and process development scientists. We will delve into logical synthetic strategies, propose tangible applications in heterocyclic chemistry and drug development, and outline the analytical methods for its characterization. The insights herein are derived from analogous structures and established reaction mechanisms, providing a robust framework for future research and development.

Molecular Profile and Safety Imperatives

Chemical and Physical Properties

(2-Methylcyclohexyl)hydrazine is a disubstituted cyclohexane containing a hydrazine group at the C1 position and a methyl group at the C2 position. This arrangement creates two adjacent stereocenters, meaning the molecule can exist as different diastereomers (cis and trans) and enantiomers.

Table 1: Key Physicochemical Properties of [(1S,2S)-2-methylcyclohexyl]hydrazine

Property	Value	Source
Molecular Formula	C₇H₁₆N₂	PubChem[1]
Molecular Weight	128.22 g/mol	PubChem[1]
XLogP3	1.3	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]

| Topological Polar Surface Area | 38.1 Å² | PubChem[1] |

The nonpolar cyclohexyl ring is expected to enhance the lipophilicity of molecules into which it is incorporated, a critical parameter influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties in drug design.[2]

Critical Safety and Handling Protocols

Hydrazine and its derivatives are classified as highly hazardous substances.[3] They are often corrosive, toxic, and potential carcinogens.[4][5][6]

Hazard Profile:

- **Toxicity:** Hydrazines can be fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[3] Acute exposure may damage the liver, kidneys, and central nervous system.[6]
- **Corrosivity:** The liquid and its vapors can cause severe skin burns and eye damage.[4]
- **Carcinogenicity:** Hydrazine is classified by the EPA as a Group B2, probable human carcinogen.[6]

- **Reactivity:** Hydrazine is a strong reducing agent and can react violently with oxidants, acids, and certain metals, creating a fire and explosion hazard.[4]

Mandatory Handling Procedures:

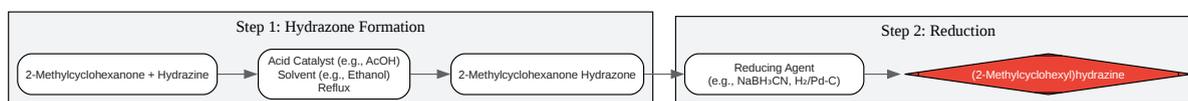
- **Engineering Controls:** All work must be conducted in a certified chemical fume hood with sufficient ventilation.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and splash-proof chemical safety goggles. A face shield is recommended for transfers of larger quantities.
- **Inert Atmosphere:** Due to its reactivity, storage and reactions may require an inert atmosphere (e.g., nitrogen or argon).
- **Waste Disposal:** All waste containing **(2-Methylcyclohexyl)hydrazine** must be collected in designated, labeled containers and disposed of according to institutional and federal regulations for hazardous chemical waste.

Strategies for Chemical Synthesis

While a standardized, published synthesis for **(2-Methylcyclohexyl)hydrazine** is not readily available, its preparation can be logically approached through established methods for forming C-N bonds. A highly plausible route involves the reductive amination of 2-methylcyclohexanone.

Proposed Synthetic Workflow: Reductive Amination

This two-step process first involves the formation of a hydrazone intermediate, which is then reduced to the target hydrazine. This approach is advantageous as it starts from a readily available ketone.



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Caption: Proposed two-step synthesis of **(2-Methylcyclohexyl)hydrazine**.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize **(2-Methylcyclohexyl)hydrazine** from 2-methylcyclohexanone.

Materials:

- 2-Methylcyclohexanone (1.0 eq)
- Hydrazine hydrate (1.2 eq)
- Glacial acetic acid (catalytic amount)
- Ethanol (solvent)
- Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
- Methanol (solvent)
- Diethyl ether (for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Hydrochloric acid (for salt formation, optional)

Step-by-Step Methodology:

- **Hydrazone Formation:**
 - To a round-bottom flask equipped with a reflux condenser, add 2-methylcyclohexanone and ethanol.
 - Add a catalytic amount of glacial acetic acid.
 - Slowly add hydrazine hydrate to the stirred solution.
 - Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
 - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude 2-methylcyclohexanone hydrazone.
- **Reduction to Hydrazine:**
 - **Causality:** Sodium cyanoborohydride is chosen as the reducing agent because it is mild and selectively reduces the protonated imine (hydrazonium ion) in situ under weakly acidic conditions, minimizing the reduction of other functional groups.
 - Dissolve the crude hydrazone in methanol.
 - Cool the solution in an ice bath to 0 °C.
 - Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C. The pH should be maintained between 4-6 by the dropwise addition of acetic acid if necessary.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Quench the reaction by slowly adding water.
 - Concentrate the mixture under reduced pressure to remove most of the methanol.
 - Basify the aqueous residue with a saturated sodium bicarbonate solution until pH > 8.

- Extract the product into diethyl ether (3x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **(2-Methylcyclohexyl)hydrazine**.
- Purification:
 - The crude product can be purified by vacuum distillation.
 - Alternatively, it can be converted to its hydrochloride salt by dissolving the crude product in ether and adding a solution of HCl in ether, causing the salt to precipitate. The salt can then be collected by filtration and recrystallized.[7]

Potential Applications in Research and Development

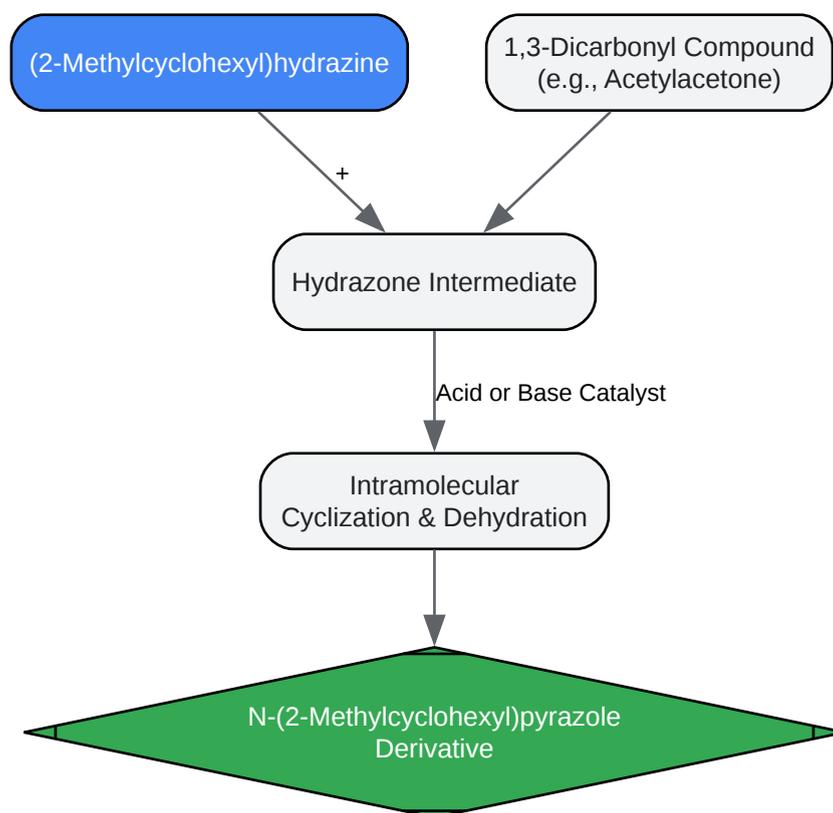
The true value of **(2-Methylcyclohexyl)hydrazine** lies in its potential as a versatile intermediate. Its applications can be logically extrapolated from the well-established chemistry of hydrazines.[7][8]

Core Building Block for Nitrogen-Containing Heterocycles

Substituted hydrazines are foundational precursors for a vast array of nitrogen-containing heterocycles, many of which form the core of pharmaceuticals and agrochemicals.[2] The 2-methylcyclohexyl moiety can be used to introduce lipophilicity and specific stereochemistry into these scaffolds.

Focus Application: Synthesis of Substituted Pyrazoles

Pyrazoles are a privileged scaffold in medicinal chemistry. They can be readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.



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Caption: Knorr-type synthesis of a substituted pyrazole.

Table 2: Hypothetical Pyrazole Derivatives from **(2-Methylcyclohexyl)hydrazine**

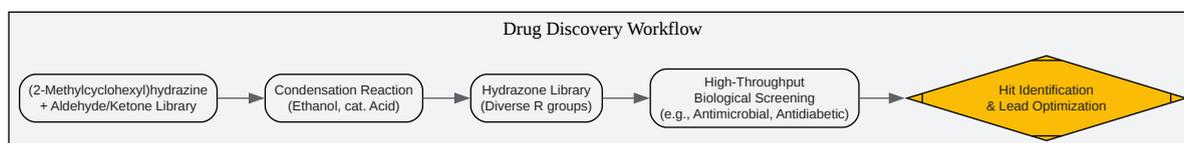
1,3-Dicarbonyl Reactant	Resulting Pyrazole Scaffold	Potential Therapeutic Area
Acetylacetone	1-(2-Methylcyclohexyl)-3,5-dimethyl-1H-pyrazole	Anti-inflammatory (COX inhibitors)
Ethyl Acetoacetate	1-(2-Methylcyclohexyl)-3-methyl-1H-pyrazol-5(4H)-one	Analgesic, Antipyretic

| Dibenzoylmethane | 1-(2-Methylcyclohexyl)-3,5-diphenyl-1H-pyrazole | Anticancer, Kinase inhibitors |

Precursor for Bioactive Hydrazones in Drug Discovery

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a robust and high-yielding transformation. The resulting hydrazone moiety (-C=N-NH-) is a known pharmacophore found in compounds with a wide spectrum of biological activities.[9]

Workflow: Hydrazone Synthesis and Biological Screening



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Caption: Workflow for generating and screening a hydrazone library.

Rationale for Drug Development: The (2-Methylcyclohexyl) group serves as a lipophilic anchor, which can enhance cell membrane penetration. By reacting the parent hydrazine with a library of aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes), a diverse set of candidate molecules can be rapidly generated for screening. Recent studies have shown that hydrazine-thiazole hybrids, for example, exhibit potent antidiabetic properties by inhibiting enzymes like α -glucosidase.[10] The introduction of the 2-methylcyclohexyl group could further optimize such interactions and improve pharmacokinetic profiles.

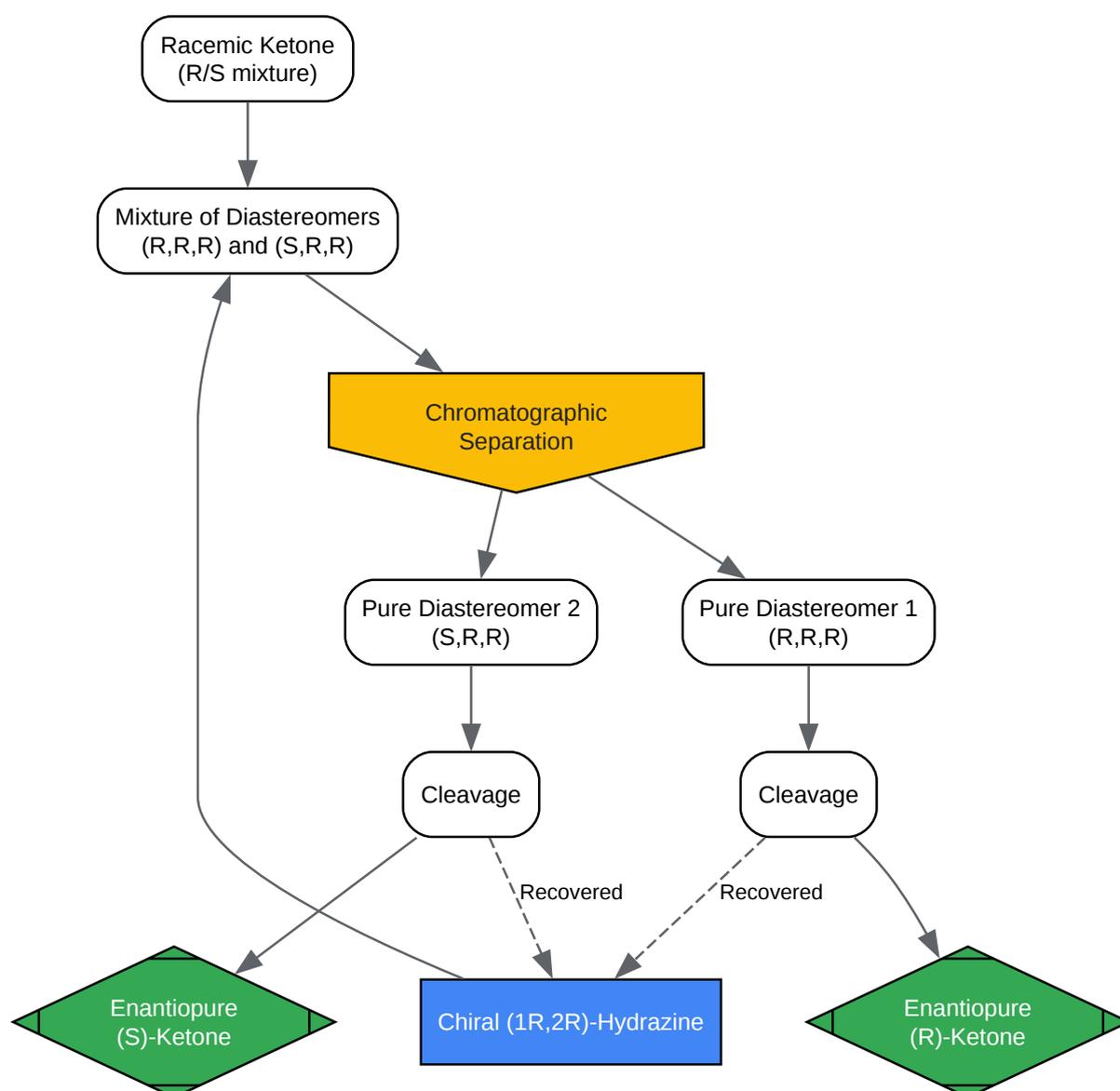
Chiral Auxiliary in Asymmetric Synthesis

Enantiomerically pure **(2-Methylcyclohexyl)hydrazine** can serve as a valuable chiral auxiliary. This is particularly useful for the resolution of racemic ketones or for directing stereoselective additions to the carbonyl group.

Principle of Chiral Resolution:

- Derivatization: A racemic ketone is reacted with one enantiomer of **(2-Methylcyclohexyl)hydrazine** (e.g., the (1R,2R)-isomer).

- **Formation of Diastereomers:** This reaction produces a mixture of two diastereomeric hydrazones. Unlike enantiomers, diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention).
- **Separation:** The diastereomers are separated using standard techniques like fractional crystallization or column chromatography.
- **Cleavage:** The separated diastereomeric hydrazone is then cleaved (e.g., by hydrolysis or ozonolysis) to release the enantiomerically pure ketone and recover the chiral auxiliary.



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Caption: Use of **(2-Methylcyclohexyl)hydrazine** as a chiral auxiliary.

Analytical Characterization

Full characterization of **(2-Methylcyclohexyl)hydrazine** is essential for confirming its identity and purity. While experimental data is scarce, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like (4-methoxycyclohexyl)hydrazine.[11]

Table 3: Predicted Spectroscopic Data for **(2-Methylcyclohexyl)hydrazine**

Technique	Feature	Predicted Chemical Shift (δ , ppm) / m/z	Notes
^1H NMR	$-\text{NH}_2$	3.0 - 4.0 (broad singlet)	Exchangeable with D_2O . Chemical shift is concentration and solvent dependent.
	$-\text{NH}-$	4.5 - 5.5 (broad singlet)	Exchangeable with D_2O .
	CH-N	2.5 - 3.0 (multiplet)	Deshielded by the adjacent nitrogen atom.
	Cyclohexyl CH, CH_2	1.0 - 2.2 (complex multiplets)	Overlapping signals from the cyclohexane ring protons.
^{13}C NMR	$-\text{CH}_3$	0.8 - 1.1 (doublet)	Coupled to the adjacent CH proton.
	CH-N	60 - 70	Carbon directly attached to the electron-withdrawing hydrazine group.
	Ring CH, CH_2	20 - 40	Aliphatic carbons of the cyclohexane ring.
	$-\text{CH}_3$	15 - 25	Methyl group carbon.
	Mass Spec (EI)	$[\text{M}]^+$	128

|| Fragments | m/z 113, 99, 84, 43 | Expected fragments from loss of $-\text{NH}_2$, cleavage of the N-N bond, or fragmentation of the cyclohexane ring. |

Conclusion and Future Directions

(2-Methylcyclohexyl)hydrazine represents a chemical entity with significant, largely untapped potential. Its combination of a reactive hydrazine functional group, a lipophilic carbocyclic core, and inherent chirality makes it a compelling candidate for broad application in synthetic and medicinal chemistry. This guide has laid out a logical, evidence-based framework for its synthesis, handling, and deployment as a strategic building block.

Future research should focus on:

- **Optimizing Synthesis:** Developing and validating a high-yield, scalable, and safe synthesis for both the racemic mixture and pure stereoisomers of **(2-Methylcyclohexyl)hydrazine**.
- **Exploring Heterocyclic Libraries:** Systematically reacting the title compound with a variety of synthons to create novel libraries of pyrazoles, indoles, and other heterocycles for biological screening.
- **Medicinal Chemistry Campaigns:** Designing and synthesizing focused libraries of (2-Methylcyclohexyl)hydrazones and hydrazides as potential antimicrobial, antidiabetic, or anticancer agents.
- **Asymmetric Applications:** Validating the efficacy of its enantiopure forms as recoverable chiral auxiliaries in asymmetric synthesis.

By pursuing these avenues, the scientific community can unlock the full potential of this versatile molecule, paving the way for new discoveries in drug development and materials science.

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